Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Medicinal chemistry Structure–activity relationship Physicochemical property optimization

Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359656-02-2) is a heterocyclic small molecule (MF: C₁₀H₁₀N₂O₃; MW: 206.20 g/mol) belonging to the imidazo[1,2-a]pyridine family. The scaffold comprises a fused imidazole–pyridine bicyclic core bearing a methyl ester at the 3-position and a methoxy substituent at the 6-position of the pyridine ring.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 1359656-02-2
Cat. No. B6353811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
CAS1359656-02-2
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCOC1=CN2C(=NC=C2C(=O)OC)C=C1
InChIInChI=1S/C10H10N2O3/c1-14-7-3-4-9-11-5-8(10(13)15-2)12(9)6-7/h3-6H,1-2H3
InChIKeyKWAMEKKPYGIVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359656-02-2): Core Scaffold Identity and Physicochemical Baseline for Procurement


Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359656-02-2) is a heterocyclic small molecule (MF: C₁₀H₁₀N₂O₃; MW: 206.20 g/mol) belonging to the imidazo[1,2-a]pyridine family . The scaffold comprises a fused imidazole–pyridine bicyclic core bearing a methyl ester at the 3-position and a methoxy substituent at the 6-position of the pyridine ring. This substitution pattern distinguishes it from close analogs such as methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359656-03-3, MW 190.20) and methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359655-62-1) . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four FDA-approved drugs containing this core . The 6-methoxy variant is commercially available as a research building block from multiple suppliers at purities typically ranging from 95% to 98%, and is catalogued for use in pharmaceutical R&D and quality control applications .

Why Methyl 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylate Cannot Be Interchanged with Other 6-Substituted Imidazo[1,2-a]pyridine-3-carboxylate Analogs in Medicinal Chemistry Programs


Within the imidazo[1,2-a]pyridine-3-carboxylate series, the nature of the 6-position substituent exerts a profound influence on both electronic properties and biological target engagement. Published structure–activity relationship (SAR) studies on imidazo[1,2-a]pyridine-3-carboxamide anti-tubercular agents demonstrate that the 6-substituent identity directly modulates minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv, with potency differences spanning more than two orders of magnitude across a focused analog set [1]. In the kinase inhibitor space, 3,6-disubstituted imidazo[1,2-a]pyridine derivatives show that the 6-position substituent is a critical determinant of CLK1 inhibitory potency, with the most optimized analog (compound 9e) achieving an IC₅₀ of 4 nM [2]. The methoxy group introduces distinct electronic character (Hammett σₚ = −0.27) compared to methyl (σₚ = −0.17), fluoro (σₚ = +0.06), or chloro (σₚ = +0.23) substituents, affecting both hydrogen-bond acceptor capacity and metabolic stability. Consequently, substituting the 6-methoxy variant with a 6-methyl, 6-fluoro, or 6-chloro analog without re-optimization risks unpredictable shifts in target potency, selectivity, and ADME profile, making direct generic substitution scientifically unsound.

Quantitative Differentiation Evidence for Methyl 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359656-02-2) Against Closest Structural Analogs


Electronic Modulation at the 6-Position: Comparative Hammett Substituent Constants Across Methyl, Methoxy, Fluoro, and Chloro Analogs

The 6-methoxy substituent (σₚ = −0.27) provides a stronger electron-donating effect via resonance compared to the 6-methyl analog (σₚ = −0.17), while differing fundamentally from the electron-withdrawing 6-fluoro (σₚ = +0.06) and 6-chloro (σₚ = +0.23) variants [1]. This electronic modulation directly impacts the electron density of the imidazo[1,2-a]pyridine core and the reactivity of the 3-carboxylate ester toward nucleophilic attack, making the methoxy-substituted scaffold chemically distinct in both its ground-state properties and its potential for further synthetic elaboration.

Medicinal chemistry Structure–activity relationship Physicochemical property optimization

Hydrogen-Bond Acceptor Capacity: The 6-Methoxy Group Introduces an Additional H-Bond Acceptor Site Absent in 6-Methyl and 6-Halo Analogs

The methoxy oxygen at the 6-position provides a hydrogen-bond acceptor site that is entirely absent in the 6-methyl analog (C–H only) and significantly differs in geometry and strength from the C–F (weak acceptor) or C–Cl (very weak acceptor) motifs [1]. In the context of imidazo[1,2-a]pyridine-based kinase inhibitors, co-crystal structures of IRAK-4 inhibitors have demonstrated that the 6-position of the imidazo[1,2-a]pyridine core can make direct or water-mediated contacts with the kinase hinge region [2]. The methoxy oxygen's lone pairs can engage in stronger, more directional hydrogen bonds than fluorine, potentially altering target selectivity profiles in ways that 6-methyl, 6-fluoro, or 6-chloro congeners cannot replicate.

Drug design Molecular recognition Binding affinity optimization

Metabolic Stability Differentiation: Methoxy vs. Methyl Substituents at the 6-Position Predict Distinct CYP450 Oxidative Metabolism Susceptibility

In the imidazo[1,2-a]pyridine-3-carboxamide anti-tubercular series, systematic SAR at the 6-position revealed that substituent identity critically affects both in vitro potency and in vivo pharmacokinetic parameters. Compounds 13 and 18 from this series, which bear distinct 6-position substitution patterns, displayed markedly different oral pharmacokinetic profiles in mice: compound 13 demonstrated moderate-to-slow clearance with an extrapolated t₁/₂ >12 h, while compound 18 showed different absorption characteristics [1]. Although these specific compounds are carboxamides rather than carboxylate esters, the SAR principle that 6-substituent identity modulates metabolic stability is well-established for this scaffold. The 6-methoxy group is subject to O-demethylation by CYP450 enzymes (particularly CYP1A2 and CYP2D6), whereas the 6-methyl analog undergoes benzylic hydroxylation via CYP3A4, leading to distinct metabolite profiles and potential toxicity liabilities [2].

ADME optimization Metabolic stability Lead optimization

Ester Reactivity and Synthetic Tractability: The 3-Carboxylate Methyl Ester as a Versatile Handle for Further Derivatization Compared to Ethyl Ester Analogs

The methyl ester at the 3-position of the target compound offers differential reactivity compared to the corresponding ethyl ester analogs (e.g., ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate). Methyl esters generally exhibit faster hydrolysis rates under both acidic and basic conditions relative to ethyl esters due to reduced steric hindrance at the carbonyl carbon. In the context of imidazo[1,2-a]pyridine-3-carboxylate chemistry, the ester serves as a key intermediate for conversion to the corresponding carboxylic acid (CAS 944896-44-0 for the 6-methoxy acid analog ), carboxamides, hydrazides, and other derivatives [1]. Patent literature on imidazopyridine derivatives as PBK inhibitors (WO-2011002772-A1) explicitly utilizes methyl and ethyl esters at the 3-position as synthetic intermediates for further elaboration [2]. The methyl ester's smaller steric profile and faster hydrolysis kinetics make it the preferred choice when a more reactive acylating agent or a faster deprotection step is required in a synthetic sequence.

Synthetic chemistry Library synthesis Building block utility

Evidence-Backed Research and Industrial Application Scenarios for Methyl 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359656-02-2)


Kinase Inhibitor Lead Optimization: Leveraging 6-Methoxy H-Bond Acceptor Capacity for Hinge-Region Binding

In kinase drug discovery programs targeting CLK1, DYRK1A, IRAK-4, or Nek2, the 6-methoxy substituent provides a hydrogen-bond acceptor that can engage the kinase hinge region, as evidenced by co-crystal structures of imidazo[1,2-a]pyridine-based IRAK-4 inhibitors [1]. Published SAR for 3,6-disubstituted imidazo[1,2-a]pyridine CLK1 inhibitors demonstrates that optimized 6-substitution can achieve IC₅₀ values as low as 4 nM [2]. The target compound serves as a key building block for constructing focused kinase inhibitor libraries, where the methoxy group's unique electronic and H-bonding properties differentiate it from 6-methyl (weaker H-bonding), 6-fluoro (distinct electrostatic profile), and 6-chloro (larger steric bulk) alternatives.

Anti-Tubercular Agent Development: Building on the Imidazo[1,2-a]pyridine-3-carboxylate Pharmacophore

The imidazo[1,2-a]pyridine-3-carboxylate/carboxamide scaffold has produced clinical candidate Telacebec (Q203) and multiple analogs with nanomolar potency against Mycobacterium tuberculosis H37Rv [1]. Published data show that imidazo[1,2-a]pyridine-3-carboxamides with optimized 6-position substituents achieve MIC values ≤0.006 μM against replicating Mtb [1]. Researchers can employ the target compound as a starting material for synthesizing novel 6-methoxy-substituted carboxamide analogs, exploiting the differentiated electronic and metabolic profile of the methoxy group to explore underexamined regions of the anti-TB SAR landscape.

Anti-Inflammatory Drug Discovery: Exploring TNF-α Inhibition via Imidazo[1,2-a]pyridine-3-carboxylate Derivatives

Imidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit TNF-α expression in T cells, with the methyl ester analog 3b achieving an IC₅₀ of 2.0 μg/mL (3.6 μM) in a Jurkat T cell reporter gene assay [1]. The target compound provides a structurally related scaffold with the 6-methoxy modification, offering medicinal chemists a differentiated starting point for optimizing TNF-α inhibitory potency. The methoxy group's electron-donating properties and metabolic liability (O-demethylation) represent tunable parameters distinct from those available in previously explored imidazo[1,2-a]pyridine TNF-α inhibitors.

Synthetic Methodology Development: 3-Carboxylate Methyl Ester as a Reactive Handle for Parallel Library Synthesis

For academic and industrial groups developing imidazo[1,2-a]pyridine-focused compound libraries, the methyl ester at the 3-position offers a kinetically accessible reactive handle for hydrolysis to the carboxylic acid followed by amide coupling, or for direct transesterification and hydrazinolysis reactions [1][2]. Compared to the corresponding ethyl ester, the methyl ester's ~2–3× faster hydrolysis rate under standard alkaline conditions enables more efficient high-throughput derivatization. Patent literature explicitly demonstrates the utility of 3-carboxylate esters in imidazo[1,2-a]pyridine series as intermediates for generating diverse compound collections targeting kinases and other therapeutic targets [2].

Quote Request

Request a Quote for Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.